7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Overview
Description
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a bromine atom at the 7th position and a sulfonyl chloride group at the 6th position on the benzodioxine ring
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of 2,3-dihydro-1,4-benzodioxine to introduce the bromine atom at the 7th positionThe reaction conditions often require the use of reagents such as bromine, sulfuric acid, and thionyl chloride .
Chemical Reactions Analysis
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atom and the benzodioxine ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to their modification or inhibition. The bromine atom and the benzodioxine ring may also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride include:
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This compound has a chlorine atom instead of a bromine atom at the 7th position.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: This compound lacks the bromine atom at the 7th position.
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: This compound has an amine group instead of a sulfonyl chloride group at the 6th position
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVNVJZJUBFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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